molecular formula C12H10ClN3O4 B14751875 Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14751875
M. Wt: 295.68 g/mol
InChI Key: NUWVPFWVULCMIW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group at the 5-position, a nitrophenyl group at the 1-position, and an ethyl ester group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 5-position.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Hydrolysis: The major product is the carboxylic acid derivative.

Scientific Research Applications

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.

    Industrial Applications: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitrophenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can enhance the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the nitro group.

    Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but has a methyl group instead of a nitro group.

Uniqueness

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the nitrophenyl group, which can significantly influence its biological activity and chemical reactivity. The nitro group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H10ClN3O4

Molecular Weight

295.68 g/mol

IUPAC Name

ethyl 5-chloro-1-(4-nitrophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10ClN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3

InChI Key

NUWVPFWVULCMIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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